molecular formula C14H27BClNO2 B13560451 3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride

3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride

Cat. No.: B13560451
M. Wt: 287.63 g/mol
InChI Key: QEHNGQJYANTUTP-UHFFFAOYSA-N
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Description

3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a cyclopropyl group and a boron-containing dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the piperidine or cyclopropyl rings .

Scientific Research Applications

3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron-containing dioxaborolane moiety can form reversible covalent bonds with specific biomolecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride is unique due to its combination of a cyclopropyl group and a piperidine ring with a boron-containing dioxaborolane moiety. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

Molecular Formula

C14H27BClNO2

Molecular Weight

287.63 g/mol

IUPAC Name

3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine;hydrochloride

InChI

InChI=1S/C14H26BNO2.ClH/c1-13(2)14(3,4)18-15(17-13)12-8-11(12)10-6-5-7-16-9-10;/h10-12,16H,5-9H2,1-4H3;1H

InChI Key

QEHNGQJYANTUTP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3CCCNC3.Cl

Origin of Product

United States

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